molecular formula C12H15Cl2NO B5977673 [1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol

[1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol

Cat. No.: B5977673
M. Wt: 260.16 g/mol
InChI Key: GYCFFGIRUFLMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a 2,3-dichlorophenylmethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol typically involves the reaction of 2,3-dichlorobenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Solvent: Common solvents include dichloromethane or toluene.

    Base: Sodium hydride or potassium carbonate is frequently used.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: The intermediate is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:

    Continuous flow reactors: to enhance reaction efficiency.

    Automated systems: for precise control of reaction conditions.

    Purification techniques: such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of fully saturated pyrrolidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of novel compounds: Used as an intermediate in the synthesis of various bioactive molecules.

    Catalysis: Acts as a ligand in catalytic reactions due to its unique structural properties.

Biology:

    Enzyme inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Receptor binding studies: Used in studies to understand receptor-ligand interactions.

Medicine:

    Drug development: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Material science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of [1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. It may act by:

    Binding to enzyme active sites: Inhibiting enzyme activity by mimicking natural substrates.

    Receptor modulation: Interacting with receptors to modulate their activity, potentially affecting neurotransmission pathways.

    Signal transduction pathways: Influencing cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Dichlorophenyl compounds: Compounds such as 2,3-dichlorophenylacetic acid and 2,3-dichlorophenylamine.

Uniqueness:

    Structural uniqueness: The combination of a pyrrolidine ring with a dichlorophenylmethyl group and a hydroxymethyl group is unique, providing distinct chemical and biological properties.

    Biological activity: Exhibits unique biological activities compared to other pyrrolidine or dichlorophenyl compounds, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of [1-[(2,3-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-[(2,3-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-5-1-3-9(12(11)14)7-15-6-2-4-10(15)8-16/h1,3,5,10,16H,2,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCFFGIRUFLMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=C(C(=CC=C2)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.